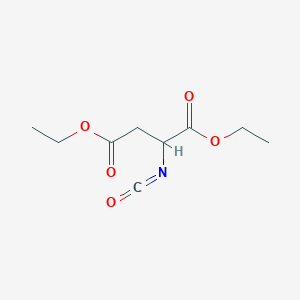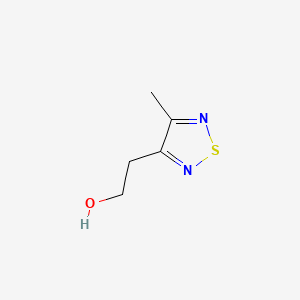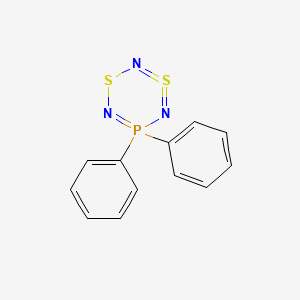
5,5-Diphenyl-1,3,2,4,6,5-dithiatriazaphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diphenyl-1,3,2,4,6,5-dithiatriazaphosphine is a unique organophosphorus compound characterized by its distinctive structure, which includes both sulfur and nitrogen atoms in its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-1,3,2,4,6,5-dithiatriazaphosphine typically involves the reaction of benzamidine with sulfur and phosphorus-containing reagents. One common method includes the reaction of benzamidine with S3N3Cl3, yielding 1-chloro-3,5-diphenyl-1,2,4,6-thiatriazine, which can be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Diphenyl-1,3,2,4,6,5-dithiatriazaphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
5,5-Diphenyl-1,3,2,4,6,5-dithiatriazaphosphine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 5,5-Diphenyl-1,3,2,4,6,5-dithiatriazaphosphine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to modulate redox states in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar sulfur-nitrogen ring structure and are known for their antimicrobial properties.
Imidazole Derivatives: These compounds have a similar nitrogen-containing ring structure and are widely used in pharmaceuticals.
Triazine Derivatives: These compounds, like 4,6-diphenyl-1,3,5-triazine, have similar applications in materials science and chemistry.
Uniqueness
5,5-Diphenyl-1,3,2,4,6,5-dithiatriazaphosphine is unique due to its combination of sulfur, nitrogen, and phosphorus atoms in a single ring structure
Eigenschaften
CAS-Nummer |
76958-87-7 |
|---|---|
Molekularformel |
C12H10N3PS2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
5,5-diphenyl-1λ4,3-dithia-2,4,6-triaza-5λ5-phosphacyclohexa-1,4,6-triene |
InChI |
InChI=1S/C12H10N3PS2/c1-3-7-11(8-4-1)16(13-17-15-18-14-16)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
IALGZRLAAUEWQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P2(=NSN=S=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


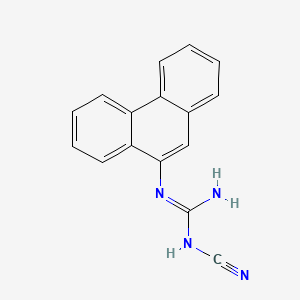

![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)
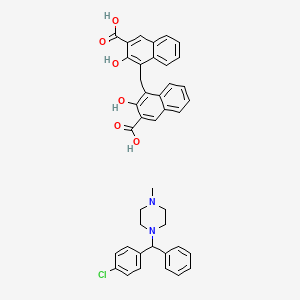

![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
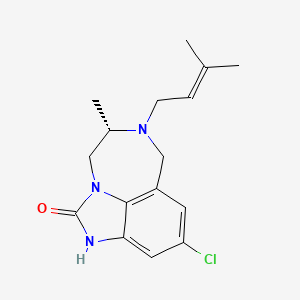
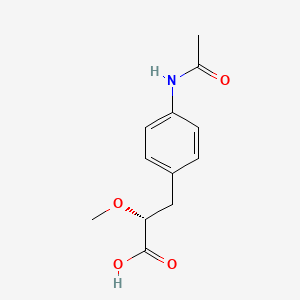
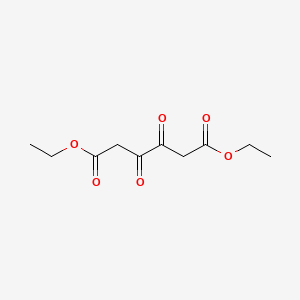
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)


